

S-15176 Trimetazidine Derivative: An In-depth Technical Guide

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Compound of Interest

Compound Name: S-15176

Cat. No.: B15577677

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This technical guide provides a comprehensive overview of the trimetazidine derivative **S-15176** for researchers, scientists, and drug development professionals. It details the compound's core pharmacological properties, mechanism of action, and relevant experimental methodologies based on available scientific literature.

Introduction

S-15176 is a novel derivative of trimetazidine, an anti-ischemic agent. It has been investigated for its potential therapeutic applications, particularly in conditions associated with metabolic stress, such as myocardial ischemia and type 2 diabetes.^{[1][2]} The primary mechanism of **S-15176** is attributed to its modulatory effects on cellular metabolism, with a significant focus on mitochondrial function.

Core Mechanism of Action

S-15176 exerts its effects through multiple points of interaction within the cell, primarily targeting mitochondrial metabolic pathways.

Inhibition of Fatty Acid Oxidation

A key action of **S-15176** is the inhibition of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in the β -oxidation of long-chain fatty acids.^[1] By inhibiting CPT-1, **S-15176** effectively shifts the myocardial energy substrate preference from fatty acids towards glucose oxidation. This metabolic switch is considered beneficial in ischemic conditions, as glucose

oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.

Modulation of Mitochondrial Respiration and Permeability

S-15176 directly interacts with the mitochondrial electron transport chain and the mitochondrial permeability transition pore (mPTP). It has been shown to inhibit respiratory complex III, a critical component of the electron transport chain. Additionally, **S-15176** can influence the opening of the mPTP, a key event in some forms of cell death.

Stimulation of Mitochondrial Biogenesis

Studies have indicated that **S-15176** may promote mitochondrial biogenesis, the process of generating new mitochondria. This is thought to be mediated, at least in part, by the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α), a master regulator of mitochondrial biogenesis.

Quantitative Data

The following tables summarize the key quantitative data reported for **S-15176**.

Table 1: Inhibitory Activity of S-15176

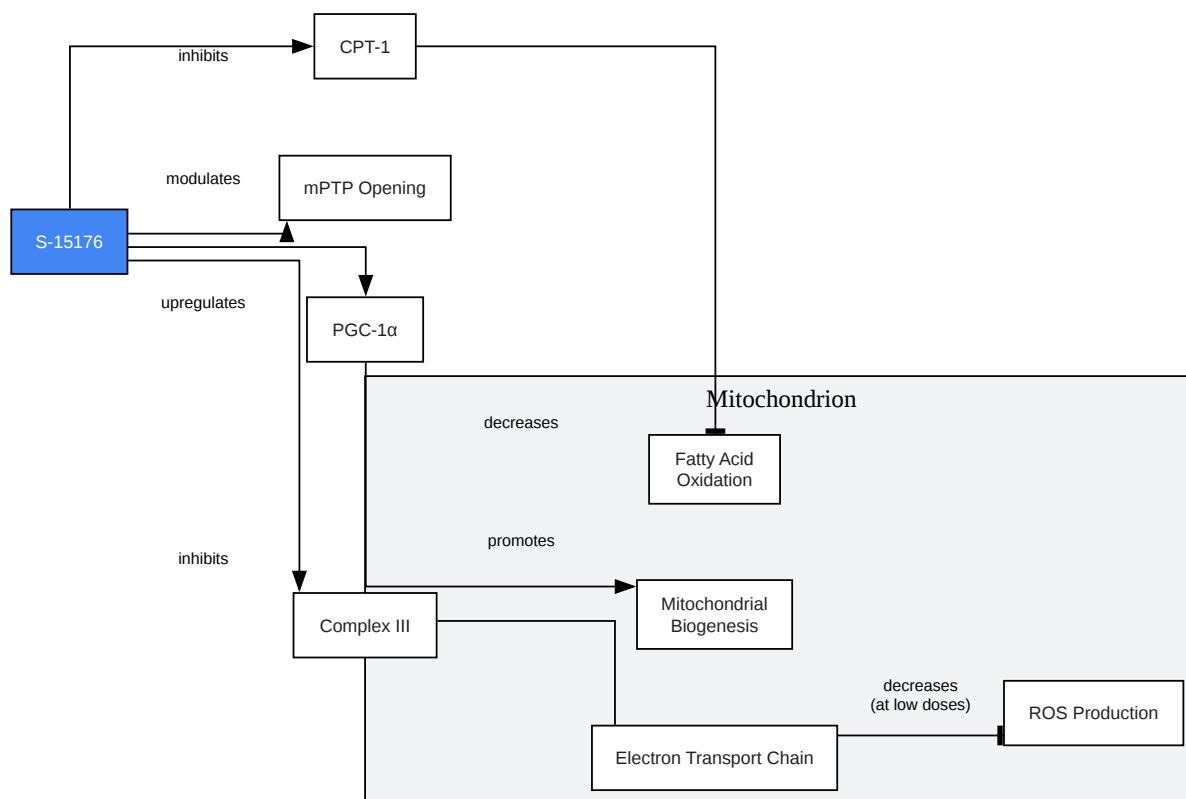
Target	Tissue	IC50	Reference
Carnitine Palmitoyltransferase-1 (CPT-1)	Rat Heart Mitochondria	16.8 μ M	Not explicitly found in search results
Carnitine Palmitoyltransferase-1 (CPT-1)	Rat Liver Mitochondria	50.8 μ M	Not explicitly found in search results

Table 2: Effects of S-15176 on Mitochondrial Function

Parameter	Model System	Concentration	Effect	Reference
Mitochondrial Membrane Potential	Rat Thymocytes	10-50 μ M	Dose-dependent decrease	Not explicitly found in search results
H2O2 Production	Rat Liver Mitochondria	10-30 μ M	Significant inhibition	Not explicitly found in search results
H2O2 Production	Rat Liver Mitochondria	50 μ M	Returned to control levels	Not explicitly found in search results
PGC-1 α Expression	Liver of Diabetic Mice	1.5 mg/kg/day (in vivo)	Two-fold increase	Not explicitly found in search results

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of **S-15176** and a typical experimental workflow for its analysis.



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Caption: Proposed signaling pathway of **S-15176** in modulating mitochondrial function.

Experimental Protocols

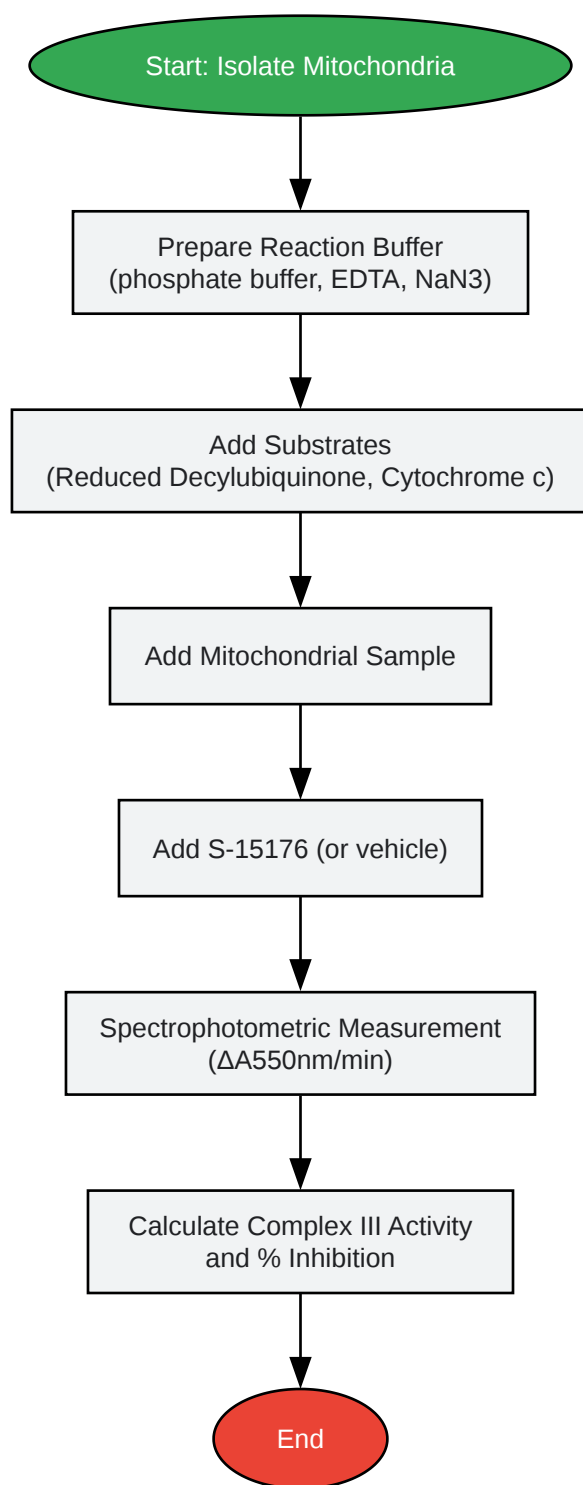
Detailed methodologies are crucial for the scientific evaluation of **S-15176**.

Assessment of Mitochondrial Respiration

Objective: To determine the effect of **S-15176** on the activity of mitochondrial respiratory chain complexes.

Methodology:

- Mitochondrial Isolation: Isolate mitochondria from rat liver or heart tissue by differential centrifugation.
- Complex III Activity Assay:
 - Prepare a reaction buffer containing potassium phosphate, EDTA, and sodium azide.
 - Add reduced decylubiquinone as the substrate and cytochrome c as the electron acceptor.
 - Initiate the reaction by adding the mitochondrial sample.
 - Monitor the reduction of cytochrome c spectrophotometrically at 550 nm in the presence and absence of varying concentrations of **S-15176**.
 - Calculate the specific activity and the degree of inhibition by **S-15176**.



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Caption: Experimental workflow for assessing Complex III inhibition by **S-15176**.

Synthesis and Pharmacokinetics

Synthesis

A detailed, publicly available, step-by-step synthesis protocol specifically for N-((3,5-di-tert-butyl-4-hydroxy-1-thiophenyl))-3-propyl-N'-(2,3,4-trimethoxybenzyl)piperazine (**S-15176**) is not readily found in the reviewed scientific literature. General methods for the synthesis of trimetazidine and its derivatives typically involve the reaction of a substituted benzyl halide or benzaldehyde with a piperazine derivative.

Pharmacokinetics

Specific pharmacokinetic parameters for **S-15176**, such as its oral bioavailability, plasma half-life, C_{max}, and T_{max}, are not extensively reported in the public domain. For the parent compound, trimetazidine, the half-life in young, healthy subjects is approximately 7.81 hours.[3] It is primarily eliminated through urine, with about 60% as the unchanged drug.[3] It is important to note that these values are for trimetazidine and may not be representative of **S-15176**.

Potential Therapeutic Implications and Future Directions

S-15176 holds potential as a therapeutic agent in diseases characterized by mitochondrial dysfunction and metabolic imbalance. Its ability to shift metabolism and potentially enhance mitochondrial biogenesis suggests its utility in cardiovascular diseases and metabolic disorders like type 2 diabetes. The anti-apoptotic effects of its parent compound, trimetazidine, which have been linked to the upregulation of microRNA-21 and subsequent activation of the Akt signaling pathway, suggest a potential avenue of investigation for **S-15176**. [4]

Further research is required to fully elucidate the complete pharmacokinetic and pharmacodynamic profiles of **S-15176**. A detailed synthesis protocol would be invaluable for facilitating broader research into its properties and potential applications. Clinical trials are necessary to establish its safety and efficacy in human populations.

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